N-(2-Oxazolin-2-yl)-1-indanamine
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Overview
Description
N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an indene moiety fused with an oxazoline ring, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine typically involves the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with an appropriate amine and an oxazoline derivative. The reaction is often carried out under mild conditions, using catalysts such as palladium or copper to facilitate the formation of the desired product. The process may involve steps such as hydrogenation, amidation, and cyclization to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxazoline ring to an amine or alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-ylamine: Shares the indene moiety but lacks the oxazoline ring.
4,5-Dihydrooxazol-2-amine: Contains the oxazoline ring but lacks the indene moiety.
N-(2,3-Dihydro-1H-inden-1-yl)formamide: Similar structure with a formamide group instead of the oxazoline ring.
Uniqueness
N-(2,3-Dihydro-1H-inden-1-yl)-4,5-dihydrooxazol-2-amine is unique due to the combination of the indene and oxazoline moieties, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
33587-61-0 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-2-4-10-9(3-1)5-6-11(10)14-12-13-7-8-15-12/h1-4,11H,5-8H2,(H,13,14) |
InChI Key |
USPOZAMBZZCKGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=NCCO3 |
Origin of Product |
United States |
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